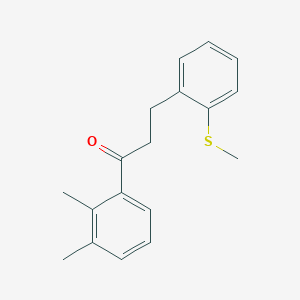

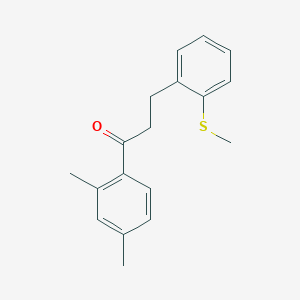

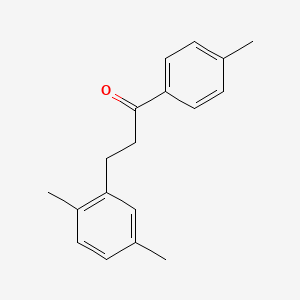

3-(2,5-Dimethylphenyl)-4'-methylpropiophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2,5-Dimethylphenyl)-4'-methylpropiophenone, also known as MMPP, is a synthetic aromatic ketone used in a variety of scientific applications. It is a white, crystalline solid with a molecular weight of 250.3 g/mol, and is soluble in ethanol, ether and chloroform. MMPP is an important intermediate in the synthesis of various organic compounds, and has been used in a variety of scientific research applications due to its unique properties. In

科学的研究の応用

C-C Bond Activation : A study by Baksi et al. (2007) demonstrated that upon reaction with [Rh(PPh3)3Cl], the azo ligand undergoes rhodium-assisted C–C bond activation at one ortho position of the 2′,6′-dimethylphenyl fragment, leading to the elimination of the methyl group from that position. This research highlights the potential of certain chemical compounds, including those similar to 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone, in facilitating C-C bond activation.

Reactions with Phenols and Aryl Halides : Research by Chandrasekhar et al. (1977) described the reactions of 3-dimethylamino-2,2-dimethyl-2H-azirine with phenols and aryl halides. This study provides insight into the chemical behavior of compounds structurally related to 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone when interacting with other organic substances.

Multiple Arylation via C-C and C-H Bond Cleavages : Wakui et al. (2004) observed that 2-Hydroxy-2-methylpropiophenone undergoes a unique multiple arylation process via C-C and C-H bond cleavages when treated with aryl bromides in the presence of a palladium catalyst. This study suggests potential applications in organic synthesis involving compounds similar to 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone.

Allosteric Modifiers of Hemoglobin : A study by Randad et al. (1991) focused on synthesizing and testing various compounds, including those structurally similar to 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone, as potential allosteric modifiers of hemoglobin. These compounds could have applications in clinical or biological areas that require a reversal of depleted oxygen supply.

Photorelease of HCl from o-methylphenacyl chloride : Pelliccioli et al. (2001) studied the photorelease of HCl from 2,5-dimethylphenacyl chloride, a compound related to 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone, by nanosecond laser flash photolysis. This study contributes to our understanding of the photochemical properties of these compounds.

作用機序

Target of Action

Similar compounds have been known to target certain receptors or enzymes in the body .

Mode of Action

It’s worth noting that similar compounds often interact with their targets by binding to the active site, thereby modulating the target’s activity .

Biochemical Pathways

It’s worth noting that similar compounds have been involved in the suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

The solubility of a similar compound, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[45]dec-3-en-2-one, in various solvents has been studied . This information could potentially impact the bioavailability of the compound.

Result of Action

Similar compounds have been known to cause changes at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(2,5-Dimethylphenyl)-4’-methylpropiophenone. For instance, the solubility of similar compounds has been found to vary with temperature . Additionally, precautions should be taken to prevent the compound from entering drains, indicating potential environmental stability concerns .

特性

IUPAC Name |

3-(2,5-dimethylphenyl)-1-(4-methylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O/c1-13-5-8-16(9-6-13)18(19)11-10-17-12-14(2)4-7-15(17)3/h4-9,12H,10-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBMSBCXGECUROR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCC2=C(C=CC(=C2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644719 |

Source

|

| Record name | 3-(2,5-Dimethylphenyl)-1-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898794-78-0 |

Source

|

| Record name | 3-(2,5-Dimethylphenyl)-1-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。